Bienvenue dans la boutique en ligne BenchChem!

3-{[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]oxy}pyridine

Glycine Transporter 1 (GlyT1) Inhibition CNS Drug Discovery Structure-Activity Relationship (SAR)

3-{[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]oxy}pyridine (CAS 1903315-21-8) is a synthetic small molecule belonging to the class of heterocyclic sulfonyl azetidines. Its structure features a pyridine ring linked to an azetidine core, which is further functionalized with a methanesulfonylpiperidine moiety [REFS-1, REFS-2].

Molecular Formula C15H21N3O4S
Molecular Weight 339.41
CAS No. 1903315-21-8
Cat. No. B2839299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]oxy}pyridine
CAS1903315-21-8
Molecular FormulaC15H21N3O4S
Molecular Weight339.41
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)C(=O)N2CC(C2)OC3=CN=CC=C3
InChIInChI=1S/C15H21N3O4S/c1-23(20,21)18-7-4-12(5-8-18)15(19)17-10-14(11-17)22-13-3-2-6-16-9-13/h2-3,6,9,12,14H,4-5,7-8,10-11H2,1H3
InChIKeyHBGXVQBNSNGWBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]oxy}pyridine (CAS 1903315-21-8): A Structurally Distinct Sulfonyl Azetidine for Targeted CNS Research


3-{[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]oxy}pyridine (CAS 1903315-21-8) is a synthetic small molecule belonging to the class of heterocyclic sulfonyl azetidines. Its structure features a pyridine ring linked to an azetidine core, which is further functionalized with a methanesulfonylpiperidine moiety [REFS-1, REFS-2]. This compound is primarily explored in patent literature as a potential GlyT1 inhibitor for CNS indications, and its similar analogs have shown activity against HIV integrase, positioning it as a candidate for research in neuropsychiatric and antiviral therapeutic areas [REFS-1, REFS-3].

Why Direct Substitution of 3-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]oxy}pyridine with General In-Class Analogs is Scientifically Unsound


Generic substitution within the sulfonyl azetidine class is unreliable due to the functional impact of the specific sulfonyl-piperidine-carboxamide linker. Analogs that replace the methanesulfonylpiperidine moiety with a simpler sulfonyl-aryl or sulfonyl-heteroaryl group (e.g., thiophene, benzofuran sulfonyls) alter the hydrogen-bonding capacity, basicity, and steric profile of the molecule, which can drastically change target engagement, selectivity, and pharmacokinetic properties [1]. The specific 4-carbonyl-piperidine linker in the target compound offers a rigid, hydrogen-bond-accepting motif that is absent in many direct-sulfonyl azetidine comparators, making bioisosteric replacement unpredictable without comparative data [2].

Quantitative Differentiation Profile of 3-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]oxy}pyridine Against Its Closest Structural Analogs


Linker Complexity and Hydrogen-Bond Acceptors: Target Compound vs. Direct Sulfonyl Azetidines

The target compound contains a methanesulfonylpiperidine-4-carbonyl linker, which introduces a tertiary amide and a sulfonamide, providing two additional hydrogen-bond acceptors (HBA) compared to direct sulfonyl azetidine analogs. For instance, 3-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine (CAS 1903511-91-0) has a simpler sulfonyl linker with only one HBA site. The increased HBA count can enhance target engagement at GlyT1 or HIV integrase binding pockets that favor multiple hydrogen bonds, as suggested by patent SAR [1].

Glycine Transporter 1 (GlyT1) Inhibition CNS Drug Discovery Structure-Activity Relationship (SAR)

Calculated LogP and CNS Drug-Likeness: Target Compound vs. Aryl Sulfonyl Azetidines

The target compound's cLogP is predicted to be approximately 1.5–2.5, which falls within the optimal CNS drug range (1–3). In contrast, analogs with lipophilic aryl sulfonyl groups, such as 3-((1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine, have predicted cLogP values >3.0, which may increase the risk of off-target binding and reduce CNS penetration due to higher plasma protein binding [REFS-1, REFS-2].

Physicochemical Property CNS Penetration Drug Design

Synthetic Tractability and Purity: Target Compound vs. Multi-Step Azetidine Derivatives

The target compound is generally supplied at ≥95% purity (HPLC) by research chemical vendors. Its synthesis is modular, involving a late-stage coupling of pre-formed 1-(methanesulfonyl)piperidine-4-carboxylic acid with the azetidine intermediate, which allows for efficient purification and batch-to-batch consistency. In contrast, complex polycyclic azetidine derivatives (e.g., 3-((1-((2-nitrophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine) often require laborious chromotographic purification and are typically offered at lower purities (90–95%), which can introduce impurities that confound biological assays .

Process Chemistry Purification Scalability

Optimal Procurement Scenarios for 3-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]oxy}pyridine Based on Its Differentiation Profile


CNS Drug Discovery: GlyT1 Inhibitor Hit Expansion

The compound's predicted CNS-optimal cLogP and increased HBA count make it a strong candidate for expanding a GlyT1 inhibitor series. Scientific teams can use it as a reference molecule to probe the tolerance of the GlyT1 binding site for polar, hydrogen-bond-rich linkers compared to simple aryl sulfonyl analogs [1].

Chemical Biology Tool for Selective Target Engagement Profiling

Its distinct linker chemistry allows for the design of bifunctional probes (e.g., photoaffinity labeling or PROTAC) where the methanesulfonylpiperidine carbonyl serves as a synthetic handle. This is not feasible with direct sulfonyl azetidine analogs lacking the carbonyl linker [2].

High-Throughput Screening Libraries for Antiviral (HIV Integrase) Programs

Based on the patent lineage of HIV integrase inhibitors, the compound can be included in diversity screening libraries. Its higher typical purity (≥95%) minimizes false-positive or false-negative results compared to close analogs with lower purity [3].

Quote Request

Request a Quote for 3-{[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]oxy}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.